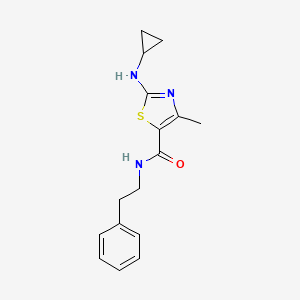![molecular formula C18H15N3O4S2 B6057001 methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate, commonly known as TH287, is a small molecule inhibitor that has been extensively studied in recent years for its potential use in cancer treatment. This compound is a potent inhibitor of the DNA damage response protein, MTH1, which is overexpressed in many types of cancer. In
Mechanism of Action
TH287 works by binding to the active site of the MTH1 protein, preventing it from carrying out its normal function of removing oxidized nucleotides from the nucleotide pool. This leads to a buildup of oxidized nucleotides in the cell, which can cause DNA damage and cell death. TH287 has been shown to be highly selective for MTH1, with minimal off-target effects.
Biochemical and Physiological Effects:
TH287 has been shown to be effective in inducing cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective in inhibiting tumor growth in mouse models of breast and lung cancer. TH287 has minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of TH287 is its high selectivity for MTH1, which minimizes off-target effects. It is also relatively easy to synthesize, making it readily available for research purposes. One limitation of TH287 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on TH287. One area of interest is the development of more potent analogs of TH287 with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of TH287 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to better understand the molecular mechanisms underlying the selective inhibition of MTH1 by TH287.
Synthesis Methods
The synthesis of TH287 involves several steps, starting with the reaction of 4-bromo-2-nitrophenol with 2-thiophenecarboxaldehyde to produce 4-bromo-2-nitrobenzaldehyde. This compound is then reacted with 4-hydroxy-6-amino-2-thiopyrimidine to produce 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzaldehyde. Finally, this intermediate is reacted with methylamine to produce the final product, TH287.
Scientific Research Applications
TH287 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit the MTH1 protein, which is overexpressed in many types of cancer cells. MTH1 is involved in the removal of oxidized nucleotides from the nucleotide pool, which is important for maintaining genomic stability. Inhibition of MTH1 leads to a buildup of oxidized nucleotides in the cell, which can lead to DNA damage and cell death.
properties
IUPAC Name |
methyl 4-[[2-[(6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-17(24)11-4-6-12(7-5-11)19-16(23)10-27-18-20-13(9-15(22)21-18)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFLQYHZYJOINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![4-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6056935.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)

![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)